molecular formula C11H9BrClN B578709 4-Bromo-3-chloro-6,8-dimethylquinoline CAS No. 1209590-65-7

4-Bromo-3-chloro-6,8-dimethylquinoline

Cat. No.: B578709
CAS No.: 1209590-65-7
M. Wt: 270.554
InChI Key: NCPXOHPWJHUJLV-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-6,8-dimethylquinoline is a halogenated quinoline derivative featuring bromo, chloro, and methyl substituents at positions 4, 3, 6, and 8, respectively. Quinoline scaffolds are renowned for their versatility in medicinal and materials chemistry due to their aromatic heterocyclic structure, which allows for tunable electronic and steric properties. This compound’s unique substitution pattern may confer distinct physicochemical and biological characteristics compared to simpler quinoline derivatives.

Properties

CAS No.

1209590-65-7

Molecular Formula

C11H9BrClN

Molecular Weight

270.554

IUPAC Name

4-bromo-3-chloro-6,8-dimethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-6-3-7(2)11-8(4-6)10(12)9(13)5-14-11/h3-5H,1-2H3

InChI Key

NCPXOHPWJHUJLV-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Br)C

Synonyms

4-Bromo-3-chloro-6,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The positions and types of substituents significantly influence quinoline reactivity and applications. Key analogs include:

Compound Name Substituents Key Structural Features Reference
4-Bromo-3-chloro-6,8-dimethylquinoline Br (C4), Cl (C3), CH₃ (C6, C8) Mixed halogens + methyl groups Target
2,4-Dichloro-7,8-dimethylquinoline Cl (C2, C4), CH₃ (C7, C8) Halogens at 2,4; methyl at 7,8
6,8-Dibromo-3-[(4-chlorobenzyl)oxy]-2-methylquinoline Br (C6, C8), Cl-benzyloxy (C3), CH₃ (C2) Di-bromo + bulky benzyloxy group
4-Bromo-6,8-difluoro-2-methylquinoline Br (C4), F (C6, C8), CH₃ (C2) Bromo + electron-withdrawing fluorine
4-Bromo-7,8-dimethylquinoline Br (C4), CH₃ (C7, C8) Positional isomer (methyl at 7,8 vs. 6,8)

Key Observations :

  • Halogen Position : Bromo/chloro at C3/C4 (target) vs. C2/C4 () alters resonance effects and steric hindrance.
  • Methyl Groups : Methyl at C6/C8 (target) vs. C7/C8 () affects planarity and π-stacking interactions .
  • Fluorine Substitution: 4-Bromo-6,8-difluoro-2-methylquinoline () exhibits enhanced polarity compared to the target due to fluorine’s electronegativity .

Challenges :

  • Regioselectivity : Achieving precise halogen placement (e.g., avoiding C5/C7 bromination) requires controlled conditions .
  • Steric Hindrance : Bulky substituents (e.g., Cl-benzyloxy in ) complicate further functionalization .

Physicochemical Properties

Polarity and Solubility

  • Target Compound: Bromo and chloro groups increase molecular weight and reduce solubility in polar solvents compared to non-halogenated quinolines. Methyl groups may slightly offset this via hydrophobic interactions.
  • Fluorinated Analog (): Higher polarity due to fluorine’s electronegativity, likely improving aqueous solubility .
  • Dichloro-Dimethylquinoline (): Lower solubility than the target due to dual chloro substituents .

Thermal Stability

  • Methyl Groups: Enhance thermal stability via steric protection of the quinoline core (observed in and ) .
  • Halogen Effects : Bromo substituents generally increase melting/boiling points compared to chloro or fluorine analogs .

Anticancer Potential

  • 6,8-Dibromoquinoline Derivatives (): Exhibit promising anticancer activity against tumor cell lines, suggesting bromine’s role in enhancing cytotoxicity .
  • 2,4-Dichloro-7,8-dimethylquinoline (): Demonstrated cytotoxicity, though activity varies with halogen positioning .

Antimicrobial and Antiviral Activity

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